amine hydrochloride](/img/structure/B13458984.png)
[1-(1,2-Benzoxazol-6-yl)propan-2-yl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride: is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride typically involves the reaction of benzoxazole derivatives with appropriate alkylating agents. The process generally includes:
Formation of Benzoxazole Core: This step involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Alkylation: The benzoxazole core is then alkylated using propan-2-yl halides in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate is further reacted with methylamine to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzoxazole derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The exact mechanism of action of 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to these targets and altering their activity, which can result in therapeutic outcomes.
類似化合物との比較
Benzoxazole: The parent compound, known for its broad range of biological activities.
2-Aminobenzoxazole: A derivative with similar structural features and biological properties.
6-Methylbenzoxazole: Another benzoxazole derivative with potential bioactivity.
Uniqueness: What sets 1-(1,2-Benzoxazol-6-yl)propan-2-ylamine hydrochloride apart from other similar compounds is its unique substitution pattern, which may confer distinct biological activities and therapeutic potential. Its specific structural features allow for targeted interactions with molecular targets, making it a valuable compound in scientific research and drug development.
特性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
1-(1,2-benzoxazol-6-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(12-2)5-9-3-4-10-7-13-14-11(10)6-9;/h3-4,6-8,12H,5H2,1-2H3;1H |
InChIキー |
RIZGLGQNZPDCIA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC2=C(C=C1)C=NO2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


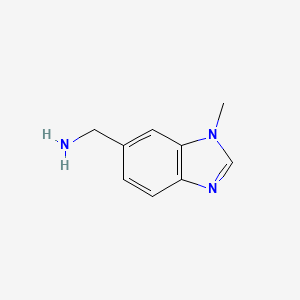

![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
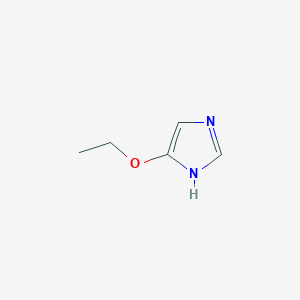
amine hydrochloride](/img/structure/B13458935.png)
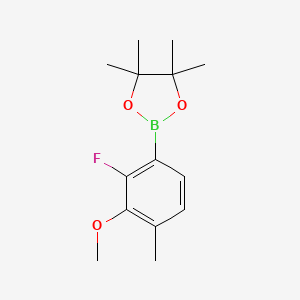
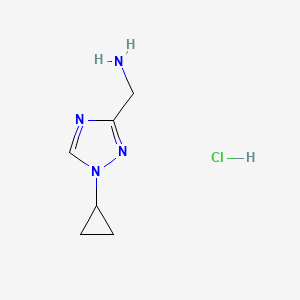
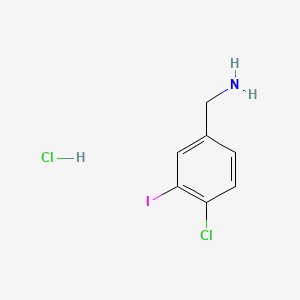
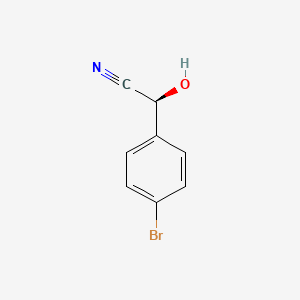
![(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
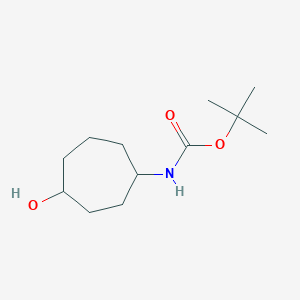
![3-ethynyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13458993.png)
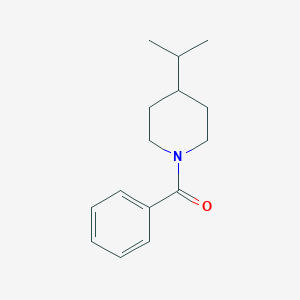
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B13458999.png)
